Methyl erucate

描述

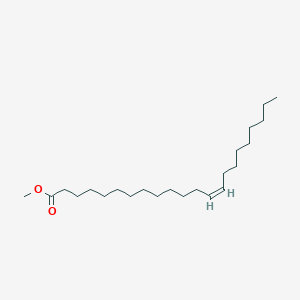

Methyl erucate (C22:1n-9) is the methyl ester of erucic acid, a monounsaturated omega-9 fatty acid with a cis-13 double bond. Its IUPAC name is methyl cis-13-docosenoate.

属性

IUPAC Name |

methyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNDJIBBPLNPOW-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051578 | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-34-9 | |

| Record name | Methyl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenoic acid, methyl ester, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8R52277S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Acid-Catalyzed Esterification of Erucic Acid

The direct esterification of erucic acid with methanol under acidic conditions remains a foundational method. In this approach, erucic acid reacts with methanol in the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as a catalyst. A study optimizing fatty acid methyl ester (FAME) synthesis demonstrated that 0.2–1.2% HCl in methanol at 45°C for 60 minutes achieves near-quantitative conversion of free fatty acids (FFAs) like erucic acid . Elevated temperatures (100°C) reduce reaction times to 5–30 minutes but risk side reactions such as dehydration or polymerization .

Key Parameters:

-

Catalyst Concentration: 0.2–1.2% HCl (w/w) balances reaction rate and byproduct formation.

-

Temperature: 45°C for high-purity yields; 100°C for rapid industrial-scale production.

-

Methanol-to-Acid Ratio: A 10:1 molar excess ensures complete esterification.

Table 1: Acid-Catalyzed Esterification Conditions and Outcomes

| Parameter | Optimal Range | Conversion Efficiency | Byproducts |

|---|---|---|---|

| HCl Concentration | 0.2–1.2% | 98–99% | <1% FFAs |

| Reaction Temperature | 45–100°C | 95–99% | Diesters (at >100°C) |

| Reaction Time | 5 min (100°C) – 16 h (45°C) | >98% | Polymers (trace) |

This method’s simplicity makes it industrially viable, though neutralization and catalyst removal steps add downstream costs .

Transesterification of Erucic Acid Triglycerides

Methyl erucate is also synthesized via transesterification of erucic acid-rich triglycerides (e.g., from rapeseed or mustard oil) with methanol. The process employs alkaline catalysts like NaOH or KOH, which cleave ester bonds to release FAMEs and glycerol. A patent (CN101367727A) highlights the use of rare earth solid catalysts (e.g., La/Ce-activated alumina) for transesterifying this compound with polyols, achieving 100% conversion under high-pressure conditions (8–15 MPa) .

Reaction Mechanism:

-

Saponification: Triglycerides + Methanol → Glycerol + Erucate Soaps

-

Acidification: Soaps + HCl → FFAs + NaCl

-

Esterification: FFAs + Methanol → this compound

Table 2: Transesterification Efficiency with Heterogeneous Catalysts

| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| La/Ce-Al₂O₃ | 180–240 | 8–15 | 100 | 98 |

| NaOH (Homogeneous) | 60–70 | Ambient | 95 | 90 |

Heterogeneous catalysts offer reusability and eliminate neutralization steps, reducing waste .

Catalytic Methods Using Advanced Heterogeneous Systems

Recent advances emphasize solid acid/base catalysts to enhance sustainability. For instance, magnesium oxide (MgO) combined with rare earth oxides (La₂O₃/CeO₂) achieves 98% selectivity for this compound at 210°C and 12.5 MPa . These systems operate via a bifunctional mechanism:

-

Base Sites: Deprotonate methanol, generating methoxide ions.

-

Acid Sites: Stabilize transition states during esterification.

Advantages Over Homogeneous Catalysts:

Advanced Reactor Technologies for Scalable Production

Loop reactors, as described in patent CN101050190A, optimize mass and heat transfer for continuous this compound production . Key features include:

-

Circulating Flow: Ammonia and reactants cycle through a cavitation nozzle, enhancing mixing.

-

High-Pressure Operation: 5–40 m/s linear velocity ensures rapid reaction completion.

Table 3: Loop Reactor Performance Metrics

| Metric | Value | Impact on Yield |

|---|---|---|

| Reactor Diameter Ratio | 2:1–5:1 | Improved turbulence |

| Ammonia Velocity | 5–40 m/s | Enhanced gas-liquid contact |

| Energy Consumption | 30% reduction | Lower operational costs |

This technology achieves 20% higher yields compared to batch reactors .

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for Industrial Applicability

| Method | Cost Efficiency | Scalability | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Low | Moderate | 98 | High (acid waste) |

| Transesterification (Heterogeneous) | Moderate | High | 99 | Low |

| Loop Reactor Synthesis | High | High | 99.5 | Moderate |

Heterogeneous catalytic transesterification and loop reactors are preferred for large-scale production due to their efficiency and lower environmental footprint .

Applications and Industrial Relevance

This compound’s high viscosity index (>190) and biodegradability (>95%) make it ideal for eco-friendly lubricants and plasticizers . Recent innovations include its use in:

化学反应分析

Types of Reactions: Methyl erucate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form saturated fatty acid esters using reducing agents like hydrogen in the presence of a metal catalyst.

Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and acetic acid in the presence of a manganese catalyst.

Reduction: Hydrogen gas with a palladium or nickel catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Epoxides: Formed through oxidation reactions.

Saturated Esters: Formed through reduction reactions.

Substituted Esters: Formed through substitution reactions.

科学研究应用

Chemical Properties and Structure

Methyl erucate (C23H44O2) is a long-chain fatty acid methyl ester characterized by its hydrophobic nature and high viscosity. Its molecular structure consists of a long carbon chain with a carboxylic acid group that has been esterified with methanol. These properties make it suitable for various applications, including as a solvent and in the formulation of emulsions.

Biochemical Research

This compound is utilized in biochemical research primarily for its role in studying lipid metabolism and fatty acid profiles in biological systems. It has been noted for its impact on myocardial lipidosis when included in animal diets, providing insights into fatty acid metabolism and cardiovascular health .

Case Study: Lipid Metabolism

- Objective : To understand the effects of this compound on lipid profiles.

- Method : Rats were fed diets containing varying levels of this compound.

- Findings : Elevated levels of myocardial lipidosis were observed, indicating the compound's influence on lipid accumulation in cardiac tissues.

This compound is also being explored in material science, particularly in the development of biodegradable polymers and surfactants. Its long carbon chain contributes to the flexibility and durability of polymer matrices, making it an attractive candidate for sustainable materials.

Case Study: Biodegradable Polymers

- Objective : To assess the incorporation of this compound into polymer blends.

- Method : Polymers were synthesized using varying concentrations of this compound.

- Findings : The addition improved mechanical properties and biodegradability compared to traditional petroleum-based polymers.

Analytical Applications

The analytical chemistry field employs this compound for the determination of fatty acid profiles through gas chromatography-mass spectrometry (GC-MS). It serves as a derivatizing agent that enhances the detection sensitivity of fatty acids extracted from biological samples.

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| GC-MS | Fatty acid profile analysis |

| HPLC | Separation of complex lipid mixtures |

| NMR | Structural elucidation of lipid compounds |

作用机制

The mechanism of action of methyl erucate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be metabolized to erucic acid, which then exerts its effects by modulating lipid metabolism and influencing cellular signaling pathways. The compound’s ability to integrate into cell membranes and alter their fluidity is also a key aspect of its mechanism of action .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional and Geometric Isomers

Methyl erucate is distinguished from isomers by its double bond position and geometry:

- Methyl brassidate (C22:1n-9t): Trans isomer of erucic acid methyl ester. GC-MS retention time: 35.37 min vs. 35.44 min for this compound . Partial cis-to-trans isomerization occurs during derivatization, complicating quantification .

- Methyl cetoleidate (C22:1n-11): Double bond at Δ11 instead of Δ13. Cetoleidate is less common in terrestrial plants but found in marine oils.

Table 1: GC-MS Retention Times of C22 Isomers

| Compound | Retention Time (min) | Reference |

|---|---|---|

| This compound (cis-13) | 35.44 | |

| Methyl brassidate (trans-13) | 35.37 | |

| Methyl cetoleidate (cis-11) | Not reported |

Chain-Length Variants in Fatty Acid Methyl Esters (FAMEs)

This compound (C22:1) has distinct properties compared to shorter-chain FAMEs:

(a) Physical and Chemical Properties

- Viscosity : this compound derivatives (e.g., α,ω-C22:1 dicarboxylic esters) exhibit kinematic viscosities of 32.85 mm²/s at 40°C , similar to industrially viable lubricants .

- Melting Point : Polymers derived from this compound (e.g., PE-23.23) have lower melting points than those from methyl oleate (C18:1) due to longer aliphatic chains .

(b) Reactivity in Chemical Modifications

- Cyclopropanation : this compound reacts with ethyl diazoacetate (EDA) to form trans/cis cyclopropanes in a 69:31 ratio, showing lower trans selectivity than methyl oleate (80:20) .

- Cross-Metathesis: With eugenol, this compound achieves >90% conversion under mild conditions (50°C, 0.1 mol% Ru catalyst), comparable to methyl oleate and petroselinate .

Functional Analogues in Industrial Contexts

(a) Lubricant Performance

- This compound vs. Methyl Gondoate (C20:1) : Self-metathesis of methyl gondoate yields α,ω-C22:1 esters with similar viscosities (~32 mm²/s at 40°C), but erucate derivatives have superior oxidative stability due to longer chains .

(b) Polymer Properties

Analytical Challenges and Methodologies

- GC-MS Differentiation : Co-elution of cis/trans isomers complicates analysis. Ionic liquid-based columns improve separation, with this compound eluting at 34.61 min vs. brassidate at 34.76 min .

- Derivatization Artifacts : Cis-to-trans isomerization occurs during sample preparation, necessitating optimized protocols (e.g., Soxhlet extraction) to avoid brassidate contamination .

生物活性

Methyl erucate, chemically known as (Z)-methyl docos-13-enoate, is a fatty acid methyl ester derived from erucic acid. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique biological properties. This article delves into the biological activity of this compound, highlighting its chemical characteristics, biological effects, and relevant research findings.

This compound has the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 352.594 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 422.9 ± 14.0 °C |

| Melting Point | -1.16 to -1.20 °C |

| Flash Point | 84.6 ± 18.5 °C |

| LogP | 10.29 |

These properties indicate that this compound is a hydrophobic compound, which influences its biological interactions and applications in various fields.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study evaluating the antioxidant potential of various fatty acids found that this compound contributed to reducing oxidative stress markers in cellular models, suggesting its potential role in protecting cells from oxidative damage .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a study focusing on the phytochemical profile of certain plants, this compound was identified among metabolites with antimicrobial effects against various bacterial strains . This suggests potential applications in food preservation and therapeutic contexts.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to modulate inflammatory pathways, contributing to reduced inflammation in experimental models . This activity may be beneficial in developing treatments for inflammatory diseases.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers aimed at assessing the antioxidant capacity of this compound compared to other fatty acids. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against common foodborne pathogens. The compound exhibited inhibitory effects on bacterial growth, suggesting its utility as a natural preservative in food products.

Research Findings

Recent studies have focused on the extraction and analysis of this compound from various sources:

- Extraction Techniques : Different methods such as Soxhlet and Folch extraction have been compared for their efficiency in isolating this compound from plant materials . These methodologies are crucial for obtaining high yields of this compound for further research.

- Analytical Methods : Gas chromatography coupled with flame ionization detection (GC-FID) has been employed to quantify this compound and assess its purity . This analytical approach is essential for ensuring the reliability of biological activity assessments.

常见问题

Q. How can researchers optimize solvent systems for this compound derivatization into diacids/diamines?

- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for oxidative cleavage reactions. Monitor reaction efficiency via HPLC-UV (245 nm for conjugated dienes). Adjust solvent dielectric constant to stabilize intermediates. Compare yields under microwave vs. conventional heating .

Q. What statistical approaches validate the reproducibility of this compound bioactivity assays?

- Methodological Answer : Apply ANOVA to intra- and inter-laboratory data. Use Bland-Altman plots to assess measurement agreement. Include positive/negative controls (e.g., oleate for comparative lipid activity) and report IC₅₀ values with 95% confidence intervals .

Q. How do conflicting reports on this compound’s stability in long-term storage affect experimental design?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic GC-MS analysis. Use antioxidant additives (BHT, α-tocopherol) to inhibit oxidation. Store under argon at −20°C in amber vials. Publish stability data with batch-specific metadata .

Key Considerations for Researchers

- Data Contradictions : Address conflicting results (e.g., catalytic selectivity in vs. 20) by replicating experiments under identical conditions and validating with orthogonal techniques (e.g., NMR for stereochemistry).

- Method Optimization : Use design-of-experiment (DoE) frameworks to systematically vary parameters (temperature, catalyst, solvent) and identify optimal conditions.

- Ethical Reporting : Disclose all experimental variables (e.g., reagent lot numbers, instrument calibration dates) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。